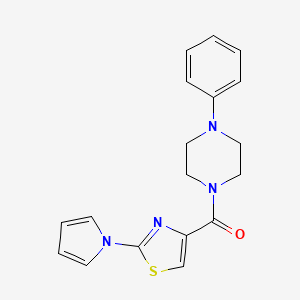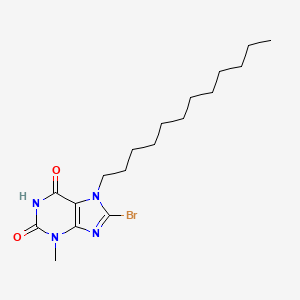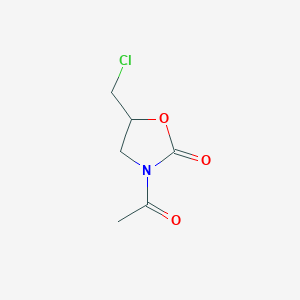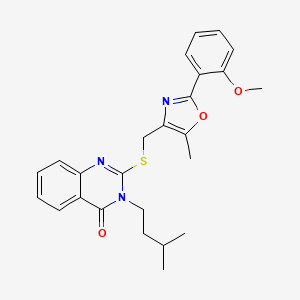![molecular formula C23H24N4O3S B2483593 4'-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1797711-43-3](/img/structure/B2483593.png)
4'-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex sulfonamide compounds often involves multi-step reactions, including modifications of functional groups to achieve the desired chemical structure. For example, the synthesis of triazolopyrimidine sulfonamides as herbicide candidates involves modifying the methyl group into a methoxy group to produce new compounds with targeted herbicidal activity, supported by enzymatic kinetic results and computational simulations for understanding interaction mechanisms (Chen et al., 2009). This process illustrates the complexity of designing and synthesizing molecules with specific functional characteristics.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is crucial for their biological activity and interaction with biological targets. X-ray diffraction is a common technique for determining the crystal structure of these compounds, providing insights into their molecular geometry, bond lengths, and angles. For example, the crystal structure analysis of a pyrazolo[1,5-a]pyrimidine compound reveals its triclinic system, aiding in understanding its interaction capabilities (Jiu-fu et al., 2015).
Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Pharmaceutical Impurities
Research has focused on the novel synthesis methods and pharmaceutical impurities of proton pump inhibitors, including omeprazole. These studies highlight the importance of understanding the synthesis process and the potential impurities that can arise, which is relevant for the development of related sulfonamide compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Antibody-Based Methods for Analysis
Sulfonamides have been analyzed using antibody-based methods, indicating their relevance in environmental and food research. These methods enable the detection and control of residues in various matrices, demonstrating the utility of sulfonamides in broader scientific applications (Fránek & Hruška, 2018).
Sulfonamide Inhibitors Review
A review covering sulfonamide inhibitors from 2013 to the present highlights their significance as bacteriostatic antibiotics and their roles in treating various conditions. This review underscores the ongoing research into sulfonamide compounds for therapeutic uses, including their potential in treating bacterial infections, cancer, and Alzheimer's disease (Gulcin & Taslimi, 2018).
Antitumour Agents
Sulfonamides' role extends into antitumor properties, with research exploring their medicinal chemistry aspects, including the synthesis, structure-activity relationship, and mechanism of action. This area of study is crucial for developing new bioactive substances with potential antitumor properties, demonstrating the versatility of sulfonamide compounds in medicinal chemistry (Azevedo-Barbosa, Dias, Franco, Hawkes, & Carvalho, 2020).
Analysis by Capillary Electrophoresis
The analysis of sulfonamides through capillary electrophoresis reflects the importance of accurate analytical methods in pharmaceutical and food analysis. This methodological focus ensures the quality control of sulfonamide-containing products, highlighting the compound's relevance in various industries (Hoff & Kist, 2009).
Wirkmechanismus
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its biological and pharmacological activities. Given the wide range of activities exhibited by similar compounds, it could be a promising candidate for drug development . Further studies could also explore its synthesis methods and chemical properties.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-17-14-23-24-15-18(16-27(23)26-17)4-3-13-25-31(28,29)22-11-7-20(8-12-22)19-5-9-21(30-2)10-6-19/h5-12,14-16,25H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHRDOPDMWVGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(3-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2483524.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2483526.png)

![[2-(2,4,6-Trifluorophenyl)ethyl]hydrazine](/img/structure/B2483531.png)
![N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B2483532.png)